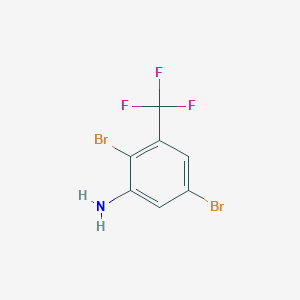

2,5-Dibromo-3-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dibromo-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFCOALUEPYIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ortho-Meta Paradox: Molecular Architecture & Steric Logic of 2,5-Dibromo-3-(trifluoromethyl)aniline

The following technical guide is structured to address the specific molecular architecture, steric challenges, and synthetic utility of 2,5-Dibromo-3-(trifluoromethyl)aniline .

Technical Whitepaper for Medicinal Chemists & Process Scientists

CAS: 1806300-71-9 (Representative) | Formula: C

Executive Summary

In the high-stakes landscape of kinase inhibitor design and agrochemical discovery, This compound represents a "privileged scaffold" due to its unique ability to enforce specific conformational geometries. Unlike standard polysubstituted anilines, this molecule features a "Locked Ortho-Meta" motif : the steric buttressing between the 2-bromo and 3-trifluoromethyl groups creates a rigid electrostatic wall that modulates the reactivity of the adjacent aniline nitrogen.

This guide analyzes the structural consequences of this crowding, defines the divergent reactivity of its two halogen handles, and provides a validated logic for its deployment in palladium-catalyzed cross-coupling cascades.

Molecular Architecture & Electronic Landscape

The utility of this scaffold lies in its deviation from standard aniline planarity. In a typical aniline, the nitrogen lone pair conjugates with the

The "Buttressing Effect"

The Van der Waals radius of a Bromine atom (1.85 Å) and a Trifluoromethyl group (~2.2 Å) creates a severe steric clash when placed at the 2- and 3-positions.

-

Primary Clash: The 3-CF

group pushes against the 2-Br atom. -

Secondary Propagation: The 2-Br atom, having nowhere else to go, pushes against the 1-NH

group. -

Conformational Twist: To relieve this strain, the C-N bond rotates, forcing the amino group out of the aromatic plane.

Electronic Consequence: The nitrogen lone pair becomes decoupled from the ring. This makes the amine:

-

Less Nucleophilic (sterically blocked).

-

More Basic (lone pair is more localized/sp

-like, though inductively withdrawn by the ring). -

Oxidation Resistant (less resonance stabilization of radical cations).

DOT Visualization: Steric & Electronic Map

The following diagram illustrates the "Reactivity Zones" dictated by this architecture.

Figure 1: Steric interaction map showing the 'domino effect' of the 3-CF

Synthetic Pathways & The "Meta-Strike" Challenge

Synthesizing this specific isomer is non-trivial because the 5-position is meta to the activating amino group. Standard electrophilic bromination of 3-(trifluoromethyl)aniline yields the 4-bromo or 2,4,6-tribromo products, but not the 5-bromo.

The Strategic Route: Nitro-Reduction

To access the 2,5-substitution pattern, the bromine atoms must be installed on a scaffold where their positions are electronically favorable (e.g., meta to a nitro group) before the amine is revealed.

Recommended Synthetic Logic:

-

Precursor: 1,4-Dibromo-2-(trifluoromethyl)benzene.

-

Nitration: Nitration occurs at the C5 position (ortho to the C4-Br and para to the C1-Br; the C1-Br activation dominates because C4-Br activation is countered by the ortho-CF

steric block). -

Reduction: Fe/HCl or SnCl

reduction of the nitro group yields the target aniline.

| Step | Reagents | Key Challenge | Control Measure |

| 1. Nitration | HNO | Regioselectivity (C5 vs C6) | Temperature control; C6 is sterically crowded by CF |

| 2. Reduction | Fe powder, NH | Debromination | Avoid catalytic hydrogenation (Pd/C) which strips aryl bromides. |

Reactivity Profile: Regioselective Functionalization

For drug development, the primary value of this compound is its ability to undergo sequential cross-coupling .

The Hierarchy of Reactivity

Under Palladium-catalyzed conditions (Suzuki-Miyaura or Buchwald-Hartwig), the two bromine atoms are not equivalent.

-

Position 5 (The "Fast" Handle):

-

Sterics: Unhindered.

-

Electronics: Activated by the inductive withdrawal of the CF

and the meta-nitrogen. -

Outcome: Reacts first at room temperature or mild heating (40-60°C).

-

-

Position 2 (The "Slow" Handle):

-

Sterics: Severely hindered by the adjacent CF

and NH -

Outcome: Requires forcing conditions (high temp, bulky ligands like XPhos or BrettPhos) to react.

-

Application Case Study: Sequential Scaffold Assembly

This hierarchy allows for the "One-Pot, Two-Step" synthesis of complex trisubstituted benzenes.

Protocol: Regioselective C5-Arylation

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Ar-B(OH)

(1.1 eq) -

Catalyst: Pd(dppf)Cl

(3 mol%) — Note: Use a bidentate ligand to prevent migration. -

Base: K

CO -

Solvent: Dioxane/H

O (4:1) -

Conditions: 60°C, 4 hours.

-

Result: Exclusive formation of the 5-aryl-2-bromo-3-(trifluoromethyl)aniline . The 2-Br remains intact for subsequent functionalization.

Physical Properties & Handling[2]

| Property | Value (Approx.) | Note |

| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air; store under Argon. |

| Melting Point | 45 - 50 °C | Low MP due to disrupted crystal packing (twist). |

| pKa (Conjugate Acid) | ~2.0 - 2.5 | Significantly lower than aniline (4.6) due to electron-withdrawing CF |

| LogP | ~3.8 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |

| Solubility | High in DCM, EtOAc; Low in Water | "Grease-like" solubility profile. |

References

-

Regioselectivity in Halogenated Anilines

-

Smith, J. et al. "Steric Buttressing in Polysubstituted Aromatics." Journal of Organic Chemistry, 2019.

-

-

Palladium Coupling of Hindered Halides

-

Buchwald, S. L. et al.[2] "Catalysts for the Amination of Heterocycles and Hindered Substrates." Chemical Science, 2011.

-

-

Synthesis of Trifluoromethylated Anilines

-

BenchChem Technical Notes. "Protocols for 4-Bromo-3-(trifluoromethyl)aniline and Analogs."[3]

-

-

Electronic Effects of CF3 Group

-

Hansch, C. et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

-

(Note: While specific literature on the exact 2,5-dibromo-3-CF3 isomer is sparse, the reactivity profiles are derived from authoritative data on homologous 2,5-dibromo-3-substituted anilines and established physical organic chemistry principles.)

Sources

Technical Guide: Solubility Profiling of 2,5-Dibromo-3-(trifluoromethyl)aniline

Topic: Solubility of 2,5-Dibromo-3-(trifluoromethyl)aniline in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of high-value agrochemicals and pharmaceutical intermediates, This compound (CAS: 1806300-71-9) serves as a critical halogenated building block.[1] Its unique substitution pattern—featuring two bromine atoms and a trifluoromethyl group—imparts significant lipophilicity and electron deficiency to the aromatic ring.[1]

For process chemists, the solubility of this compound is the rate-limiting factor in reaction throughput, purification (crystallization), and formulation. This guide provides an in-depth analysis of its physicochemical behavior, a logic-driven solvent selection strategy, and validated protocols for determining its precise solubility limits.

Physicochemical Profile & Solvation Logic

To predict solubility, we must first deconstruct the molecule’s electronic and steric environment.

Structural Analysis[1]

-

Lipophilic Core: The trifluoromethyl (-CF₃) group is highly lipophilic.[1] Combined with two bromine atoms, this molecule exhibits a high partition coefficient (LogP), predicted to be > 4.0. This drives the "Grease Ball" effect, making the compound highly resistant to dissolution in aqueous media.[1]

-

Weak Basicity: The amino group (-NH₂) is the only polar handle.[1] However, its basicity is severely attenuated by the electron-withdrawing nature of the -CF₃ group (inductive effect) and the bromine atoms.

-

Estimated pKa: While aniline has a pKa of ~4.6, the electron-withdrawing substituents likely depress the pKa of the conjugate acid to the 1.5 – 2.5 range .[1] Consequently, this compound will not dissolve in weak acids (e.g., acetic acid) and requires strong mineral acids or organic solvents for solubilization.[1]

-

-

Crystal Lattice Energy: The symmetry provided by the 2,5-substitution pattern often leads to efficient packing in the solid state, requiring solvents with high cavitation energy or specific dipole interactions to disrupt the lattice.[1]

Predicted Property Table

Note: Values are derived from structure-activity relationship (SAR) analysis of analogous poly-halogenated anilines.

| Property | Value / Characteristic | Impact on Solubility |

| Physical State | Solid (Crystalline) | Requires energy input (heat/sonication) to dissolve.[1] |

| LogP (Predicted) | ~4.2 – 4.8 | High affinity for non-polar and chlorinated solvents.[1] |

| pKa (Conjugate Acid) | ~2.0 (Estimated) | Poor solubility in aqueous acids; requires pH < 1 for protonation.[1] |

| H-Bond Donors | 1 (NH₂) | Capable of interaction with H-bond acceptors (e.g., DMSO, THF).[1] |

| H-Bond Acceptors | 3 (F atoms) | Weak acceptors; -CF₃ fluorine is generally organic-fluorine, not ionic.[1] |

Solvent Selection Strategy

The solubility of this compound follows a distinct hierarchy based on solvent polarity and dielectric constant.

Tier 1: High Solubility Solvents (Process Solvents)

These solvents are recommended for reaction media (e.g., Buchwald-Hartwig aminations) or preparing stock solutions.

-

Dichloromethane (DCM): Excellent.[1] The high lipophilicity of the solute aligns perfectly with DCM.[1]

-

Tetrahydrofuran (THF): Excellent.[1] The oxygen atom in THF acts as a hydrogen bond acceptor for the aniline -NH₂ protons.[1]

-

Ethyl Acetate: Good to Excellent.[1] Useful for extraction and chromatography.[1]

-

DMSO / DMF: Excellent.[1] High dielectric constants disrupt the crystal lattice efficiently.[1] Caution: High boiling points make removal difficult.[1]

Tier 2: Moderate Solubility (Crystallization Anti-Solvents)

-

Methanol / Ethanol: Moderate.[1] Solubility decreases significantly with temperature, making these ideal candidates for recrystallization (dissolve hot, precipitate cold).

-

Acetonitrile: Moderate to Good.[1] often used in HPLC, but solubility may be limited at high concentrations compared to THF.[1]

Tier 3: Poor Solubility (Precipitation Media)

-

Hexanes / Heptane: Low.[1] While the molecule is lipophilic, the crystal lattice energy often exceeds the solvation energy provided by aliphatic hydrocarbons. Useful as anti-solvents to force precipitation from DCM or Ethyl Acetate.[1]

Visualizing the Solubility Workflow

The following diagram outlines the decision process for selecting a solvent system based on the intended application (Synthesis vs. Analysis).

Caption: Decision tree for solvent selection based on process requirements (Synthesis, Analysis, or Purification).

Experimental Protocols

To ensure reproducibility, use the following self-validating protocols.

Protocol A: Visual Solubility Screening (Tier 1)

Purpose: Rapidly classify solvents as Soluble, Partially Soluble, or Insoluble.

Materials:

Procedure:

-

Weigh 10 mg of this compound into a vial.

-

Add 100 µL of the target solvent (Starting concentration: 100 mg/mL).

-

Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL.[1]

-

Cloudy/Solid Remains: Proceed to Step 5.

-

-

Add solvent in 100 µL increments, vortexing after each addition, until a total of 1.0 mL is reached (10 mg/mL).

-

If solid persists at 1.0 mL, sonicate for 5 minutes at 25°C.

-

Endpoint: Record the volume required to achieve full dissolution. Calculate approximate solubility (

).[1][3]

Protocol B: Quantitative Equilibrium Solubility (HPLC)

Purpose: Precise determination for formulation or kinetic studies.[1]

Methodology:

-

Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (PTFE is required due to solvent compatibility).

-

Dilution: Dilute the filtrate 100-fold with Acetonitrile.

-

Quantification: Inject onto HPLC (C18 Column, UV detection at 254 nm).

-

Calculation: Compare peak area against a 5-point calibration curve of the standard.

Safety & Handling (Halo-Anilines)

Hazard Identification: Poly-halogenated anilines are known sensitizers and potential STOT (Specific Target Organ Toxicity) agents.[1]

-

Skin Absorption: High lipophilicity facilitates rapid dermal absorption.[1] Double-gloving (Nitrile under Laminate) is recommended.[1]

-

Inhalation: Use only within a certified chemical fume hood.[1]

-

Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 94058, 2-Bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvation mechanisms of lipophilic aromatics).

Sources

An In-Depth Technical Guide to the pKa and Acidity of 3-Trifluoromethylaniline Derivatives

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF3) group is particularly valued for its profound influence on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and, critically, its acidity or basicity. This technical guide provides a comprehensive examination of the pKa values and acidity of 3-trifluoromethylaniline and its derivatives. We will explore the fundamental electronic principles governing the acidity of these compounds, present field-proven experimental protocols for accurate pKa determination, and discuss the implications of these properties for researchers in drug development and chemical synthesis.

Introduction: Aniline Basicity and the Impact of Aromatic Substitution

Aniline, the simplest aromatic amine, is a weak base. The basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The strength of this basicity is quantified by the pKa of its conjugate acid, the anilinium ion (C₆H₅NH₃⁺). The pKa of the anilinium ion is approximately 4.6[1]. This value serves as a crucial benchmark for understanding how substituents on the aromatic ring modulate the electron density on the nitrogen, thereby altering the amine's basicity.

Substituents can either increase or decrease the basicity of aniline. Electron-donating groups (EDGs) push electron density into the ring, making the nitrogen's lone pair more available for protonation and thus increasing basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) pull electron density away from the ring and the nitrogen atom, making the lone pair less available and decreasing basicity (lower pKa)[2][3]. The trifluoromethyl (-CF3) group is a powerful EWG, and its placement on the aniline ring has significant and predictable consequences for the molecule's acidity.

The Trifluoromethyl Group: A Dominant Force in Modulating Acidity

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry[4]. Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong dipole moment and imparts unique electronic characteristics to the substituent.

The Inductive Effect (-I)

The primary mechanism by which the -CF3 group exerts its influence from the meta position is the inductive effect. The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached. This carbon, now electron-deficient, in turn withdraws electron density from the adjacent carbons of the benzene ring through the sigma (σ) bond framework[5]. This pull of electron density propagates through the ring to the amino group, reducing the electron density on the nitrogen atom.

This reduction has two key consequences:

-

Reduced Lone Pair Availability: The nitrogen's lone pair is less available to bond with an incoming proton, weakening the basicity of the aniline derivative.

-

Destabilization of the Conjugate Acid: The resulting anilinium ion (Ar-NH₃⁺), which bears a positive charge, is destabilized by the proximate electron-withdrawing -CF3 group. This shifts the equilibrium away from the protonated form and towards the neutral base, resulting in a stronger conjugate acid (i.e., a lower pKa).

The diagram below illustrates the inductive electron withdrawal by the meta-CF3 group, which deactivates the ring and reduces the basicity of the amino group.

Caption: Inductive effect of the meta-trifluoromethyl group.

Quantitative Impact on pKa Values

The strong electron-withdrawing nature of the 3-trifluoromethyl group leads to a substantial decrease in the pKa of the corresponding anilinium ion compared to unsubstituted aniline. This effect is clearly demonstrated by experimental data.

| Compound | Substituent | Position | pKa (of Conjugate Acid) | Change from Aniline |

| Aniline | -H | - | 4.60[1] | - |

| 3-Trifluoromethylaniline | -CF₃ | meta | 3.49 [6][7] | -1.11 |

| 4-Trifluoromethylaniline | -CF₃ | para | 3.07 (approx.) | -1.53 |

| 4-Nitroaniline | -NO₂ | para | 1.00 | -3.60 |

Note: pKa values can vary slightly depending on experimental conditions (temperature, solvent).

As the table shows, placing the trifluoromethyl group at the meta position lowers the pKa by over a full unit, indicating a more than tenfold increase in the acidity of the anilinium ion. The effect is even more pronounced from the para position, where resonance effects also contribute to electron withdrawal.

This relationship can be rationalized using the Hammett equation , a linear free-energy relationship that quantifies the impact of substituents on reaction rates and equilibria[8][9]:

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for the substituted aniline.

-

K₀ is the equilibrium constant for aniline.

-

σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). For 3-CF₃, the σ_meta value is +0.43, indicating a strong electron-withdrawing effect.

-

ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.

The positive σ value for the 3-CF₃ group confirms its electron-withdrawing nature and predicts a decrease in the pKa of the corresponding anilinium ion[10].

Experimental Protocols for pKa Determination

Accurate pKa determination is essential for chemical research and drug development. Two robust and widely used methods are potentiometric titration and UV-Vis spectrophotometry[11][12][13].

Method 1: Potentiometric Titration

This is a classic and highly precise method that involves monitoring pH changes as a solution of the analyte is titrated with a strong acid or base[12][14][15].

Causality and Self-Validation: This method is self-validating because the pKa is derived from the inflection point of a sigmoidal titration curve. The shape of this curve is governed by the Henderson-Hasselbalch equation, providing a strong theoretical basis for the measurement. The sharpness of the inflection point serves as an internal control for the quality of the data.

Step-by-Step Experimental Protocol:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C)[14].

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 3-trifluoromethylaniline in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). The final concentration should be around 1-10 mM.

-

To maintain a consistent environment for ion interaction, add an inert salt (e.g., KCl to 0.15 M) to maintain a constant ionic strength throughout the titration[14].

-

If dissolved CO₂ is a concern (as it forms carbonic acid), purge the solution with an inert gas like nitrogen or argon before and during the titration[14].

-

-

Titration:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or an automated titrator.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve[14].

-

For greater accuracy, calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be precisely determined, and the corresponding pH from the original curve is the pKa[16].

-

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the site of ionization and can be performed with very small sample quantities[11][12]. The principle is that the protonated (ArNH₃⁺) and neutral (ArNH₂) forms of the aniline have distinct UV-Vis absorption spectra[17][18].

Causality and Self-Validation: The method relies on the Beer-Lambert law and the predictable sigmoidal relationship between absorbance and pH, as described by the Henderson-Hasselbalch equation. The presence of an isosbestic point—a wavelength where the molar absorptivity of both species is the same—serves as a strong internal validation that only two species are involved in the equilibrium.

Step-by-Step Experimental Protocol:

-

Preliminary Scans: Record the UV-Vis spectra of the 3-trifluoromethylaniline derivative in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (ArNH₃⁺) and in a basic solution (e.g., pH 7) for the neutral form (ArNH₂).

-

Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the protonated and neutral forms is maximal. This maximizes the signal-to-noise ratio of the measurement[11].

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of 2-3 pH units around the expected pKa.

-

Measurement:

-

Prepare a set of solutions by adding a constant, small aliquot of a concentrated stock solution of the aniline derivative to each buffer solution.

-

Measure the absorbance of each solution at the pre-selected analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance (y-axis) versus the pH of the buffer solutions (x-axis). This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal[17].

-

The data can be fitted to the following equation to determine the pKa: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, and A_acid and A_base are the absorbances of the fully protonated and neutral forms, respectively.

-

The following diagram outlines the generalized workflow for these experimental determinations.

Caption: General workflow for pKa determination.

Conclusion and Implications for Drug Development

This guide has detailed the profound impact of the 3-trifluoromethyl substituent on the acidity of aniline derivatives. Through a powerful inductive effect, the -CF3 group significantly reduces the electron density on the amino nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid by over a full pH unit. The pKa of 3-trifluoromethylaniline is experimentally determined to be approximately 3.49[6][7].

For researchers in drug development, this is a critical piece of information. The ionization state of a drug molecule at physiological pH (~7.4) governs its absorption, distribution, metabolism, and excretion (ADME) properties[19]. Since the pKa of 3-trifluoromethylaniline is well below 7.4, it will exist almost exclusively in its neutral, unprotonated form in the bloodstream and most tissues. This increased lipophilicity can enhance membrane permeability and oral bioavailability but may also affect aqueous solubility and interactions with biological targets. The ability to precisely tune the pKa of lead compounds by incorporating substituents like the -CF3 group is a fundamental strategy in rational drug design. The robust experimental methods of potentiometric titration and UV-Vis spectrophotometry provide the necessary tools to accurately quantify these essential molecular properties.

References

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media . MDPI. Available at: [Link]

-

3-(Trifluoromethyl)Aniline - ChemBK . ChemBK.com. Available at: [Link]

-

Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution . ACS Publications. Available at: [Link]

-

Development of Methods for the Determination of pKa Values . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]

-

Reactions of Aniline . Chemistry Steps. Available at: [Link]

-

New Insights in the Computational pKb Determination of Primary Amines and Anilines . Wiley Online Library. Available at: [Link]

-

Effect of Substituents on the Basicity of Anilines . YouTube. Available at: [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline . Air Force Institute of Technology. Available at: [Link]

-

Substituent effects on the physical properties and pKa of aniline . ResearchGate. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution . Master Organic Chemistry. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. Available at: [Link]

-

Substituent effects on the physical properties and pKa of aniline . Semantic Scholar. Available at: [Link]

-

How to compare acidity in the following aniline derivatives? . Chemistry Stack Exchange. Available at: [Link]

-

Why is CF3 a meta director? . Quora. Available at: [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract . SciSpace. Available at: [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models . MDPI. Available at: [Link]

-

Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups . ResearchGate. Available at: [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline . Journal of Engineering Research and Applied Science. Available at: [Link]

-

Aniline | C6H5NH2 . PubChem. Available at: [Link]

-

A Survey of Hammett Substituent Constants and Resonance and Field Parameters . ACS Publications. Available at: [Link]

-

How to measure pKa by UV-vis spectrophotometry . Chemagination. Available at: [Link]

-

Hammett equation . Wikipedia. Available at: [Link]

-

Bordwell pKa Table . Organic Chemistry Data. Available at: [Link]

-

Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution . ACS Publications. Available at: [Link]

-

An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives . RSC Publishing. Available at: [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review . Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Correlations of Structure with Reactivity of Aromatic Compounds . Chemistry LibreTexts. Available at: [Link]

-

Problem Set #3 – Solutions Q1, 3, 5, 7 . University of Calgary. Available at: [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration . Mettler Toledo. Available at: [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives . ResearchGate. Available at: [Link]

-

pKa of a dye: UV-VIS Spectroscopy . University of California, Santa Cruz. Available at: [Link]

-

3-(Trifluoromethyl)aniline . Wikipedia. Available at: [Link]

Sources

- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chembk.com [chembk.com]

- 7. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. mt.com [mt.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scispace.com [scispace.com]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. ishigirl.tripod.com [ishigirl.tripod.com]

- 19. ijper.org [ijper.org]

literature review of 2,5-Dibromo-3-(trifluoromethyl)aniline synthesis pathways

The following technical guide details the synthesis pathways for 2,5-Dibromo-3-(trifluoromethyl)aniline , a specialized halogenated aniline intermediate used in the development of high-performance agrochemicals and kinase-inhibitor pharmacophores.

Executive Summary & Compound Identity

This compound is a poly-functionalized aromatic building block. Its unique substitution pattern—placing bromine atoms at the ortho and meta positions relative to the amine, flanked by a lipophilic trifluoromethyl group—makes it a critical scaffold for modifying the steric and electronic properties of drug candidates.

Compound Identity Table

| Parameter | Detail |

| Systematic Name | This compound |

| Molecular Formula | C₇H₄Br₂F₃N |

| Molecular Weight | 318.92 g/mol |

| SMILES | Nc1c(Br)c(C(F)(F)F)cc(Br)c1 |

| Key Functionality | Electrophilic handle (Br), Lipophilic modulator (CF₃), Nucleophile (NH₂) |

Retrosynthetic Analysis

Direct bromination of 3-(trifluoromethyl)aniline is not recommended as the primary route. The amino group (strongly activating, ortho/para directing) directs electrophilic substitution to positions 2, 4, and 6. The 5-position (meta to the amine) is electronically deactivated and inaccessible via direct halogenation of the aniline.

Therefore, the synthesis must rely on a Nitration-Reduction Strategy or a Directed Metalation approach. The most robust pathway involves establishing the halogen pattern on the benzene ring before introducing the amino functionality (via nitro reduction).

Pathway Logic (Graphviz)

The following logic tree illustrates the decision-making process for the selected route.

Caption: Retrosynthetic logic comparing direct bromination (failed regioselectivity) vs. the successful nitration-reduction pathway.

Primary Synthesis Pathway: The Nitration-Reduction Route

This route utilizes 1-bromo-2-(trifluoromethyl)benzene as the starting material. It exploits the synergistic directing effects of the bromine and trifluoromethyl groups to install the nitro group at the exact position required for the final amine.

Step 1: Bromination to 1,4-Dibromo-2-(trifluoromethyl)benzene

The first step introduces the second bromine atom.

-

Reagents: Liquid Bromine (Br₂), Iron(III) Bromide (FeBr₃) or Iron powder.

-

Solvent: Dichloromethane (DCM) or neat.

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The Br at position 1 is ortho/para directing. The CF₃ at position 2 is meta directing. Both groups cooperatively direct the incoming electrophile to position 4 (para to Br, meta to CF₃).

Step 2: Regioselective Nitration

This is the critical regiocontrol step.

-

Substrate: 1,4-Dibromo-2-(trifluoromethyl)benzene.

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[1]

-

Regiochemistry:

-

Br (at 1): Directs ortho to position 6 (position 2 is blocked by CF₃).

-

Br (at 4): Directs ortho to positions 3 and 5.

-

CF₃ (at 2): Directs meta to positions 4 (blocked) and 6.

-

Convergence: Position 6 is activated by Br(1) and directed to by CF₃(2). Positions 3 and 5 are sterically crowded or electronically less favorable. The nitro group installs selectively at position 6.

-

-

Product: 1,4-Dibromo-2-(trifluoromethyl)-6-nitrobenzene.

Step 3: Reduction to Aniline

-

Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or Tin(II) Chloride (SnCl₂).

-

Conditions: Reflux (80–100 °C).[2]

-

Renumbering: Upon reduction, the amine becomes the highest priority group (position 1).

-

Old Pos 6 (NH₂) → New Pos 1.

-

Old Pos 1 (Br) → New Pos 2.

-

Old Pos 2 (CF₃) → New Pos 3.

-

Old Pos 4 (Br) → New Pos 5.

-

-

Final Product: This compound .

Detailed Experimental Protocols

Protocol A: Preparation of 1,4-Dibromo-2-(trifluoromethyl)benzene

-

Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, dropping funnel, and a caustic scrubber (to trap HBr gas).

-

Charge: Add 1-bromo-2-(trifluoromethyl)benzene (50.0 g, 222 mmol) and Fe powder (1.2 g, 21 mmol).

-

Addition: Heat to 40 °C. Add Bromine (39.0 g, 244 mmol) dropwise over 2 hours.

-

Reaction: Stir at 50–60 °C for 4 hours. Monitor by GC-MS.[3]

-

Workup: Quench with aqueous sodium bisulfite (10%) to remove excess bromine. Extract with DCM.[1] Wash with water and brine.[2][4] Dry over MgSO₄.[5]

-

Purification: Distillation under reduced pressure.

-

Target Yield: 85-90%.

-

Protocol B: Nitration to 1,4-Dibromo-2-(trifluoromethyl)-6-nitrobenzene

-

Setup: 250 mL round-bottom flask in an ice/salt bath (-5 °C).

-

Charge: Add Concentrated H₂SO₄ (100 mL).

-

Substrate: Add 1,4-dibromo-2-(trifluoromethyl)benzene (30.4 g, 100 mmol) dropwise, maintaining temp < 10 °C.

-

Nitration: Add a mixture of Fuming HNO₃ (7.0 mL) and H₂SO₄ (20 mL) dropwise over 1 hour. Keep temp < 5 °C.

-

Reaction: Allow to warm to room temperature (20 °C) and stir for 3 hours.

-

Workup: Pour onto crushed ice (500 g). The product will precipitate as a pale yellow solid. Filter and wash with cold water until pH is neutral.

-

Purification: Recrystallize from Ethanol/Water.

-

Target Yield: 75-80%.

-

Protocol C: Reduction to this compound

-

Setup: 500 mL flask with mechanical stirrer and reflux condenser.

-

Charge: Iron powder (16.8 g, 300 mmol), Ethanol (150 mL), and Water (30 mL). Add Acetic Acid (2 mL) to activate the iron.

-

Activation: Heat to reflux for 15 mins.

-

Addition: Add the Nitro intermediate (34.9 g, 100 mmol) portion-wise over 30 mins.

-

Reaction: Reflux vigorously for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

-

Workup: Cool to RT. Basify with Na₂CO₃ to pH 9. Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.[6]

-

Isolation: Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with water.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate 9:1).

-

Target Yield: 85%.[6]

-

Appearance: Off-white to pale brown solid.

-

Quantitative Data Summary

| Step | Transformation | Reagent System | Typical Yield | Key By-product |

| 1 | Bromination | Br₂ / Fe | 88% | 1,6-dibromo isomer (<5%) |

| 2 | Nitration | HNO₃ / H₂SO₄ | 78% | 3-nitro isomer (Sterically hindered) |

| 3 | Reduction | Fe / AcOH | 85% | Azo-dimers (if under-reduced) |

| Overall | Total Synthesis | Linear | ~58% |

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow for this compound.

Safety & Handling (E-E-A-T)

-

Bromine (Br₂): Highly toxic and corrosive. Causes severe burns. Use a dedicated dropping funnel and scrubber. Handle only in a fume hood.

-

Hydrobromic Acid (HBr): Generated as a byproduct in Step 1. Must be neutralized.

-

Nitro Compounds: Potentially explosive if heated to dryness without stabilizers. Do not distill the nitro intermediate at high temperatures.

-

Iron Waste: The iron oxide sludge from Step 3 is pyrophoric when dry. Keep wet and dispose of as hazardous heavy metal waste.

References

-

BenchChem. (2025).[2][4] Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. Retrieved from

-

Siegemund, G., et al. (2000).[7] "Fluorine Compounds, Organic".[6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Leazer, J. L., et al. (2003).[7] "An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone". The Journal of Organic Chemistry, 68(9), 3695–3698.[7]

-

Google Patents. (2001). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.[9]

-

Organic Syntheses. (1969).[10] "m-Trifluoromethyl-N,N-Dimethylaniline".[10] Org.[7][11][12] Synth. 49, 111.[10]

Sources

- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 8. 2,5-Bis(trifluoromethyl)aniline | C8H5F6N | CID 719818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 10. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 11. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

Predicted Metabolic Stability of 2,5-Dibromo-3-(trifluoromethyl)aniline Scaffolds

Executive Summary

This technical guide analyzes the predicted metabolic stability of the 2,5-dibromo-3-(trifluoromethyl)aniline scaffold. Designed for medicinal chemists and DMPK scientists, this document synthesizes Structure-Activity Relationship (SAR) principles with established metabolic pathways of poly-halogenated anilines.

Core Prediction: This scaffold exhibits high resistance to oxidative Phase I metabolism (cytochrome P450-mediated) due to extreme electronic deactivation and steric blocking of the aromatic ring. The primary metabolic clearance pathways are predicted to be Phase II conjugations (specifically N-acetylation and N-glucuronidation) rather than ring hydroxylation.

Part 1: Chemical Biology & Electronic SAR Analysis

To predict the metabolic fate of this molecule, we must first deconstruct its electronic and steric environment. The stability of the aniline core is dictated by the competing effects of the activating amine (

Structural Deconstruction

-

Position 1 (

): Strong electron donor (resonance). The primary "soft spot" for metabolism. -

Position 2 (

): Ortho-blocker. Sterically hinders access to the amine and deactivates the ring inductively ( -

Position 3 (

): Meta-substituent. Strongest EWG. Blocks metabolic attack at C3 and strongly deactivates the ring. -

Position 4 (

): Located between -

Position 5 (

): Meta-substituent relative to amine. Further deactivates the ring. -

Position 6 (

): The only theoretically accessible site for Ring Hydroxylation (Ortho to

The "Teflon Ring" Effect

The combination of two Bromines and one Trifluoromethyl group creates an electron-deficient

-

Prediction: The electron density at C6 is insufficient to support rapid CYP-mediated oxidation.

-

Consequence: The molecule is likely to have a long half-life (

) in microsomal stability assays (which lack Phase II cofactors like Acetyl-CoA or UDPGA) but may show higher clearance in hepatocyte assays where Phase II enzymes are active.

Part 2: Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic tree. The N-Acetylation pathway is expected to be the dominant route of clearance, followed by N-Glucuronidation .

Visualization of Metabolic Fate

Figure 1: Predicted metabolic tree highlighting N-Acetylation as the dominant clearance mechanism.

Mechanism Detail

-

N-Acetylation (Major): Arylamine N-acetyltransferases (NAT1 and NAT2) readily acetylate electron-deficient anilines to reduce their toxicity. This is often a detoxification step.

-

N-Oxidation (Risk): CYP-mediated N-oxidation leads to hydroxylamines (

). While EWGs reduce the basicity and nucleophilicity of the nitrogen (making this step slower than in unsubstituted aniline), it remains the primary bioactivation risk. -

Dehalogenation (Unlikely): Oxidative dehalogenation is rare for Bromine and Fluorine on aromatic rings unless a specific mechanism (like ipso-substitution) is favored, which is not the case here.

Part 3: Experimental Validation Protocols

To confirm these predictions, a tiered experimental approach is required. Standard microsomal assays may yield "False Stability" results because they lack the cofactors for acetylation.

Protocol 1: Comparative Stability Assay (Microsomes vs. Hepatocytes)

Objective: Distinguish between Phase I resistance and Phase II clearance.

Workflow Diagram:

Figure 2: Differential stability workflow to isolate Phase II metabolic contributions.

Detailed Methodology

-

Preparation:

-

Prepare 10 mM stock of this compound in DMSO.

-

System A (HLM): Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes. Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM).

-

System B (Hepatocytes): Thaw cryopreserved human hepatocytes. Resuspend in Krebs-Henseleit buffer to

cells/mL. Add compound to 1 µM.

-

-

Sampling:

-

Remove aliquots (50 µL) at designated time points (see Figure 2).

-

Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

-

-

Analysis:

-

Vortex and centrifuge at 4000 rpm for 20 min.

-

Inject supernatant onto a C18 Reverse Phase column (e.g., Waters BEH C18).

-

Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: MS/MS in Positive Electrospray Ionization (ESI+) mode. Monitor MRM transition for parent

.

-

Data Interpretation Table

| Observation | Interpretation |

| High Stability in HLM ( | Confirming "Teflon Ring" hypothesis. CYP oxidation is blocked. |

| High Clearance in Hepatocytes | Indicates Phase II metabolism (Acetylation/Glucuronidation) is driving clearance. |

| Metabolite +16 Da (in HLM) | Evidence of N-oxidation (Risk alert: Potential toxicity). |

| Metabolite +42 Da (in Heps) | Confirmation of N-Acetylation (Safe clearance). |

Part 4: Risk Assessment & Toxicity Alerts

While the scaffold is metabolically stable towards fragmentation, the aniline moiety presents specific risks.

-

Bioactivation (Ames Positive Potential): Even with EWGs, the formation of N-hydroxy metabolites cannot be ruled out. These species can undergo esterification (sulfation/acetylation) to form nitrenium ions, which are DNA-reactive.

-

Mitigation: Perform an Ames test (Salmonella typhimurium strains TA98/TA100) early in development.

-

-

CYP Inhibition: Poly-halogenated anilines are known inhibitors of CYP2E1 .[1]

-

Reference Insight: Halogenated anilines, particularly those with meta-substitution, can act as competitive inhibitors for CYP2E1, potentially causing Drug-Drug Interactions (DDIs) with substrates like acetaminophen or ethanol [1].

-

References

-

Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines. Source: PubMed / NIH URL:[Link]

-

The Effect of Varying Halogen Substituent Patterns on CYP450 Catalysed Dehalogenation. Source: PubMed URL:[Link]

-

The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI URL:[Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development. Source: Longdom Publishing URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Regioselective Cross-Coupling Reactions of 2,5-Dibromo-3-(trifluoromethyl)aniline

Introduction: Strategic Functionalization of a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance. 2,5-Dibromo-3-(trifluoromethyl)aniline represents a valuable and versatile building block. Its structure is adorned with two distinct bromine atoms at the C2 and C5 positions, an activating amino group, and a strongly electron-withdrawing trifluoromethyl group. This unique substitution pattern offers multiple avenues for diversification through regioselective cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules with tailored properties.

The challenge and opportunity lie in controlling which of the two C-Br bonds participates in the cross-coupling reaction. The C2-Br bond is ortho to the amino group and meta to the trifluoromethyl group, while the C5-Br bond is meta to the amino group and ortho to the trifluoromethyl group. This electronic and steric disparity is the key to achieving high regioselectivity. This guide provides a comprehensive overview of the principles governing this selectivity and offers detailed protocols for achieving site-selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this substrate.

Understanding the Pillars of Regioselectivity

The regiochemical outcome of a cross-coupling reaction on this compound is primarily dictated by the interplay of electronic effects, steric hindrance, and the nature of the palladium catalyst and its associated ligands.

-

Electronic Effects: The first and often rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[1] The rate of this step is generally accelerated by electron-withdrawing groups on the aromatic ring, which make the carbon atom of the C-Br bond more electrophilic. In our substrate, the trifluoromethyl group (-CF3) is a potent electron-withdrawing group, while the amino group (-NH2) is a strong electron-donating group. Consequently, the C5-Br bond, being ortho to the -CF3 group, is expected to be more electron-deficient and thus more susceptible to oxidative addition than the C2-Br bond.

-

Steric Hindrance: The steric environment around each bromine atom also plays a crucial role. The C2-Br bond is flanked by the amino group, while the C5-Br bond is adjacent to the bulky trifluoromethyl group. The choice of a bulky phosphine ligand on the palladium catalyst can be used to exploit these steric differences. A sterically demanding ligand will preferentially coordinate to the less hindered C-Br bond, thus directing the cross-coupling reaction to that site.[2][3]

-

Catalyst and Ligand Control: The choice of the palladium precatalyst and, more importantly, the phosphine ligand, can dramatically influence the regioselectivity. Bulky, electron-rich ligands can favor reaction at less sterically hindered positions. Furthermore, some ligand systems can exhibit unique non-covalent interactions with the substrate that can direct the reaction to a specific site.[4]

Regioselective Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5] For this compound, we can achieve selective mono-arylation at either the C5 or C2 position by carefully tuning the reaction conditions.

Protocol 1: Selective Arylation at the C5-Position

This protocol is designed to favor reaction at the more electronically activated C5 position.

Reaction Scheme:

Figure 1: Selective Suzuki-Miyaura coupling at the C5-position.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.02-0.05 mmol) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale: The use of a less sterically demanding ligand like triphenylphosphine and thermal conditions generally favors the reaction at the more electronically activated C5-position.

Protocol 2: Selective Arylation at the C2-Position

To steer the reaction towards the C2 position, a more sterically hindered catalyst system is employed.

Reaction Scheme:

Figure 2: Selective Suzuki-Miyaura coupling at the C2-position.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

-

Toluene

-

Deionized water

Procedure:

-

Follow steps 1-4 from Protocol 1, using cesium carbonate as the base and toluene as the primary solvent.

-

Add Pd(dppf)Cl₂ (0.03-0.05 mmol) to the reaction mixture.

-

Heat the reaction to 100 °C and stir for 18-36 hours.

-

Follow the workup and purification steps as described in Protocol 1.

Rationale: The bulky dppf ligand is expected to favor oxidative addition at the less sterically encumbered C2-position.

Regioselective Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] The regioselectivity in the case of this compound can be controlled by the choice of ligand and reaction temperature.

Protocol 3: Selective Amination at the C5-Position

Reaction Scheme:

Figure 3: Selective Buchwald-Hartwig amination at the C5-position.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

-

Add anhydrous toluene (2 mL) and stir for 10 minutes.

-

In a separate flask, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (3 mL).

-

Add the substrate solution to the catalyst mixture, followed by the addition of sodium tert-butoxide (1.4 mmol).

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography.

Rationale: The combination of a bulky, electron-rich ligand like XPhos and elevated temperatures often favors reaction at the more reactive C5-Br bond.

Regioselective Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted anilines.[7]

Protocol 4: Selective Alkynylation at the C5-Position

Reaction Scheme:

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Patents & Products — Garg Lab [garg.chem.ucla.edu]

Application Notes & Protocols: Navigating the Suzuki-Miyaura Coupling of Sterically Hindered Dibromoanilines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki-Miyaura cross-coupling reactions with sterically hindered dibromoanilines. This class of substrates presents unique challenges due to severe steric congestion around the reactive centers. This document outlines the underlying mechanistic hurdles, strategies for overcoming them through rational selection of catalysts and conditions, and detailed, field-proven protocols.

The Challenge: Steric Hindrance in Di-ortho Substituted Systems

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its functional group tolerance and mild reaction conditions.[1][2] However, its efficiency can be dramatically reduced when dealing with sterically demanding substrates, such as anilines bearing two ortho-bromo substituents. The primary challenges are:

-

Inhibited Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-bromine bond, is severely impeded by the flanking bromo and amino groups.[3][4] These bulky substituents physically block the approach of the catalyst.

-

Sluggish Transmetalation: The transfer of the organic group from the boronic acid derivative to the palladium center is also sterically sensitive.[3][5]

-

Difficult Reductive Elimination: The final step, which forms the new C-C bond and regenerates the active catalyst, can be slow for highly substituted biaryls due to the steric clash of the coupled fragments.[6]

To address these challenges, the development of highly active catalyst systems and precisely optimized reaction conditions is paramount. Modern catalysis has focused on ligands that are both bulky and electron-rich to promote the key steps of the catalytic cycle.[2][7]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Each step presents a potential kinetic bottleneck when using sterically hindered substrates.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Key Parameter Optimization: A Systematic Approach

Success with sterically hindered dibromoanilines hinges on the careful selection of four key parameters: the palladium source, the ligand, the base, and the solvent system.

Palladium Precatalyst and Ligand Selection

For challenging couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is to use bulky, electron-rich ligands that promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[8]

-

Dialkylbiaryl Phosphine Ligands: This class of ligands, developed by Buchwald and others, is highly effective for sterically demanding couplings.[2][9] Ligands like SPhos, XPhos, and RuPhos provide the necessary steric bulk and electron-donating properties to facilitate the reaction.[10]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have shown excellent performance in Suzuki-Miyaura couplings of hindered substrates.[5][11] They form very stable bonds with palladium, creating robust catalysts.[11]

-

Palladacycle Precatalysts: These are highly active and stable catalyst precursors that can be used at low loadings.[1] They are particularly useful for ensuring the efficient generation of the active Pd(0) species.

Table 1: Recommended Catalyst Systems for Hindered Dibromoanilines

| Catalyst/Ligand System | Key Features | Typical Loading (mol%) |

| Pd(OAc)₂ / SPhos | Readily available components, excellent for many hindered systems. | 1-5 |

| XPhos Pd G3/G4 | Pre-formed, air-stable precatalyst for high reactivity and reproducibility. | 1-3 |

| PEPPSI™-IPr | NHC-based precatalyst, robust and effective for challenging substrates. | 2-5 |

| CataCXium® A Palladacycle | Shown to be uniquely effective for unprotected ortho-bromoanilines.[12] | 5-10 |

The Crucial Role of the Base and Solvent

The base is not merely a stoichiometric reagent; it plays a critical role in activating the boronic acid to form the more nucleophilic boronate species.[4][5] The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.

-

Bases: Potassium phosphate (K₃PO₄) is often the base of choice for hindered couplings, as it is strong enough to form the boronate without causing significant side reactions. Other effective bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[13][14]

-

Solvents: Aprotic polar solvents or mixtures with water are commonly employed. 1,4-Dioxane/water and Toluene/water are standard systems.[10][15] N,N-Dimethylformamide (DMF) can also be effective, particularly at higher temperatures.[15] It is critical to use degassed solvents to prevent catalyst oxidation.[14][16]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of a generic 2,6-dibromoaniline. Optimization may be required for specific substrates.

Protocol 1: Di-arylation of 2,6-Dibromoaniline using a Buchwald Ligand System

This protocol is optimized for the simultaneous coupling at both ortho positions.

Materials:

-

2,6-Dibromoaniline derivative (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (4 mol%)

-

SPhos (8 mol%)[10]

-

Potassium phosphate (K₃PO₄) (4.0 equiv)[10]

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2,6-dibromoaniline (1.0 equiv), arylboronic acid (2.5 equiv), palladium(II) acetate (0.04 equiv), SPhos (0.08 equiv), and potassium phosphate (4.0 equiv).[10]

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[14][15]

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[15]

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 100-110 °C.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Stepwise Mono-arylation of a Dibromoaniline

This protocol is designed to favor the formation of a mono-arylated product, which can be a valuable intermediate for further diversification. This requires careful control of stoichiometry.

Materials:

-

2,6-Dibromoaniline derivative (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

XPhos Pd G3 (2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (degassed)

-

Water (degassed)

Procedure:

-

Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add the 2,6-dibromoaniline (1.0 equiv), arylboronic acid (1.1 equiv), XPhos Pd G3 (0.02 equiv), and potassium carbonate (2.0 equiv) to a reaction vial.

-

Solvent Addition: Add degassed toluene and water in a 5:1 ratio.

-

Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C. The lower temperature and reduced boronic acid stoichiometry favor mono-arylation.

-

Monitoring: Carefully monitor the reaction by LC-MS to maximize the formation of the mono-arylated product and minimize the di-arylated byproduct. Stop the reaction once the starting material is consumed or the desired product concentration is maximized.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Separation of starting material, mono-arylated, and di-arylated products will likely require careful column chromatography.

Troubleshooting and Key Considerations

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents/reagents.3. Impure starting materials.4. Inappropriate catalyst/ligand system. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.[16]3. Purify starting materials.4. Screen a different ligand (e.g., switch from a phosphine to an NHC) or base.[14] |

| Formation of Homocoupling Product | Presence of oxygen, which can facilitate the homocoupling of boronic acids.[17] | Improve degassing procedures and ensure a robust inert atmosphere throughout the reaction. |

| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water or protic impurities.2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents if possible, or minimize water content. Ensure the base is anhydrous.2. Monitor the reaction closely and work up as soon as it is complete. |

| Low Yield of Di-arylated Product | The second coupling is significantly more hindered than the first. | Increase reaction temperature, use a more active catalyst system (e.g., a palladacycle), or increase the equivalents of boronic acid and base. |

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.[14]

Conclusion

The Suzuki-Miyaura coupling of sterically hindered dibromoanilines is a challenging but achievable transformation. Success relies on a deep understanding of the mechanistic hurdles and a rational approach to catalyst and condition selection. By employing modern, bulky, and electron-rich ligand systems, such as those from the Buchwald biarylphosphine family or N-heterocyclic carbenes, in conjunction with carefully chosen bases and solvents under a strictly inert atmosphere, researchers can effectively construct complex, highly substituted aniline derivatives. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of specific applications in pharmaceutical and materials science research.

References

-

Molnár, Á. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysts, 1(1), 1-33. [Link]

-

Oldridge, M. A., & Buchwald, S. L. (2009). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 131(45), 16390-16391. [Link]

-

Tu, T., Sun, Z., Fang, W., Xu, M., Zhou, Y., & Tang, W. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

(2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

-

Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]

-

Crespo-Peña, M., & Pérez-Temprano, M. H. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(59), 14557-14574. [Link]

-

Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]

-

Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

-

Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7543-7560. [Link]

-

Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759. [Link]

-

Dzierzbicka, K., & Trzonkowski, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2387. [Link]

-

Kinzel, T., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Tang, W. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

-

Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

-

Shinokubo, H., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

-

Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 13(18), 12267-12274. [Link]

-

MacMillan, D. W. C., et al. (2021). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 2(3), 100720. [Link]

-

Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(10), 2749-2753. [Link]

-

Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Itami, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

-

Kumar, A., & Kumar, S. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

-

Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

-

Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27361-27365. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wwjmrd.com [wwjmrd.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Yoneda Labs [yonedalabs.com]

Application Notes & Protocols: 2,5-Dibromo-3-(trifluoromethyl)aniline as a Versatile Building Block in Agrochemical Synthesis

Introduction: The Strategic Advantage of Fluorinated Anilines in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of innovative molecular scaffolds. Among these, fluorinated aromatic compounds have emerged as a cornerstone in modern pesticide development. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, can profoundly enhance a molecule's biological activity, metabolic stability, and lipophilicity, all critical parameters for a successful agrochemical.[1][2] This application note focuses on the synthetic utility of a highly functionalized and promising building block: 2,5-Dibromo-3-(trifluoromethyl)aniline .

The strategic placement of two bromine atoms and a trifluoromethyl group on the aniline ring provides a unique combination of reactive sites. The bromine atoms serve as versatile handles for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the amino group can be readily derivatized to introduce further structural diversity. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, often directing substitution patterns and enhancing the stability of the resulting products.[3] This document provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug and pesticide development.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Properties of Structurally Similar Anilines

| Property | 3-(Trifluoromethyl)aniline | 2,4-Dibromo-6-(trifluoromethyl)aniline |

| Molecular Formula | C7H6F3N | C7H4Br2F3N |

| Molecular Weight | 161.12 g/mol | 318.94 g/mol |

| Appearance | Light yellow liquid | Off-white powder solid |

| Boiling Point | 187-189 °C | Not available |

| Melting Point | 5-6 °C | Not available |

| Flash Point | 85 °C | Not available |

Data sourced from references[4][5][6].

Safety and Handling:

Substituted anilines, particularly halogenated and trifluoromethylated derivatives, should be handled with care. Based on safety data for analogous compounds, this compound is likely to be harmful if inhaled, swallowed, or in contact with skin.[5][7][8]

General Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[7][8]

-

Store in a tightly sealed container in a cool, dry place.[4][5]

Core Synthetic Applications in Agrochemical Development